2-((4-Methoxy-3-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Methoxy-3-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound characterized by the presence of a methoxy group, a nitro group, and a sulfonyl group attached to a tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxy-3-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Methoxylation: The addition of a methoxy group to the aromatic ring.
Sulfonylation: The attachment of a sulfonyl group to the aromatic ring.
Formation of Tetrahydroisoquinoline Core: This involves cyclization reactions to form the tetrahydroisoquinoline structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration, methoxylation, and sulfonylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((4-Methoxy-3-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of the methoxy group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of 2-((4-Hydroxy-3-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline.
Reduction: Formation of 2-((4-Methoxy-3-aminophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-Methoxy-3-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((4-Methoxy-3-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptor Activity: Interacting with receptors on cell surfaces to alter cellular signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Methoxy-3-nitrophenyl)sulfonyl)ethanol
- 2-((4-Methoxy-3-nitrophenyl)sulfonyl)benzoate
- N-(2-{[(4-Methoxy-3-nitrophenyl)sulfonyl]amino}benzyl)-N-methylcyclohexanaminium
Uniqueness
2-((4-Methoxy-3-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its tetrahydroisoquinoline core, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(4-methoxy-3-nitrophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-23-16-7-6-14(10-15(16)18(19)20)24(21,22)17-9-8-12-4-2-3-5-13(12)11-17/h2-7,10H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLYTOXYMKCIEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.